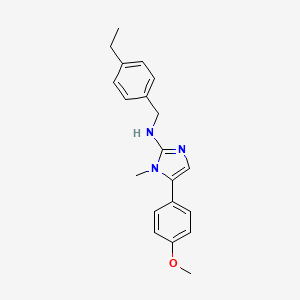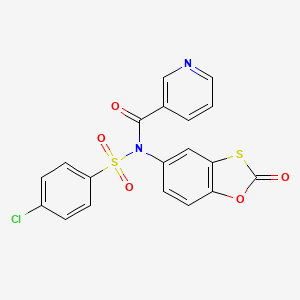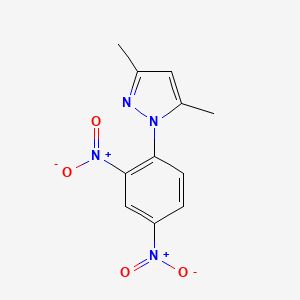![molecular formula C19H19N5O5S2 B11568725 1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11568725.png)
1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features both imidazolidine and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the imidazolidine and benzodiazole intermediates. The key steps include:
Formation of Imidazolidine Intermediate: This involves the reaction of an appropriate amine with a sulfonyl chloride derivative under basic conditions.
Formation of Benzodiazole Intermediate: This involves the nitration of a benzene ring followed by cyclization to form the benzodiazole ring.
Coupling Reaction: The final step involves coupling the imidazolidine and benzodiazole intermediates through a sulfanyl linkage, typically using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The imidazolidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the sulfide derivative.
Substitution: Formation of various substituted imidazolidine derivatives.
Scientific Research Applications
1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups are key functional groups that can interact with biological macromolecules, leading to various biochemical effects. The imidazolidine and benzodiazole rings may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE: can be compared with other compounds containing imidazolidine and benzodiazole moieties, such as:
Uniqueness
The uniqueness of 1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N5O5S2 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H19N5O5S2/c1-13-2-5-15(6-3-13)31(28,29)23-9-8-22(12-23)18(25)11-30-19-20-16-7-4-14(24(26)27)10-17(16)21-19/h2-7,10H,8-9,11-12H2,1H3,(H,20,21) |
InChI Key |
QXLUGXOMRXATTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11568646.png)
![6-(4-methoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568655.png)
![2,6-diamino-4-[4-(methylsulfanyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B11568658.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568659.png)
![N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11568662.png)
![4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11568664.png)
![2-bromo-N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11568672.png)
![Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11568679.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11568681.png)
![7-Fluoro-1-(4-hydroxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568693.png)
![2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B11568695.png)


